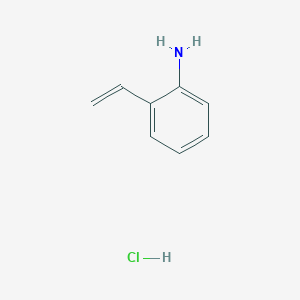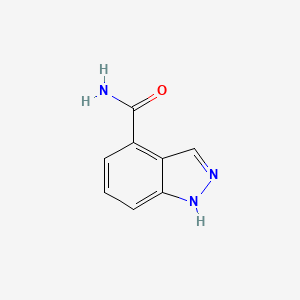
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl and nitrophenyl groups
Métodos De Preparación
The synthesis of 1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of tetraphenylbenzene followed by coupling reactions to introduce the nitrophenyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst or sodium borohydride, resulting in the formation of amines from the nitro groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups are replaced by other substituents under appropriate conditions.
Aplicaciones Científicas De Investigación
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene exerts its effects involves interactions with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing redox processes within cells. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,4-Bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene can be compared with other similar compounds such as:
1,4-Bis(4-nitrophenyl)piperazine: This compound also contains nitrophenyl groups but differs in its core structure, leading to different chemical and biological properties.
Bis(4-nitrophenyl)methane: Another related compound with a simpler structure, used in different applications due to its distinct reactivity.
1,4-Bis(4-nitrophenyl)-1,3-butadiene: This compound has a conjugated diene system, which imparts unique electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of multiple phenyl and nitrophenyl groups, which confer specific chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2O4/c45-43(46)35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(28-24-34)44(47)48)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJGUIKMCCUNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601232 |
Source


|
| Record name | 1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121264-22-0 |
Source


|
| Record name | 1,4-bis(4-nitrophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3046144.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B3046153.png)


![tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B3046157.png)


